4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Chemical Biology Property-based Drug Design

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0) features dual Cl handles for sequential S_NAr at the 4- and 6-positions, enabling rapid construction of 4,6-disubstituted analog arrays. The 2-methyl group eliminates a hydrogen-bond donor vs. common 1H cores, altering cLogP and electronic properties for distinct chemical space with kinase-targeting potential. Non-alkylated analogs introduce SAR variability and regioisomer risks. Supplied at ≥95% purity for reproducible parallel synthesis and matched molecular pair studies.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03
CAS No. 959432-77-0
Cat. No. B2507343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
CAS959432-77-0
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03
Structural Identifiers
SMILESCN1C=C2C(=N1)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3
InChIKeyQLHBOALBAOKBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0): A Strategic Building Block for Kinase-Focused Chemical Libraries


4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a dichlorinated heterocyclic scaffold with a 2-methyl substituent on the pyrazole ring . As a core member of the pyrazolo[3,4-d]pyrimidine class, this compound serves as a crucial synthetic intermediate rather than a final bioactive molecule . Its value in medicinal chemistry stems from the two chlorine atoms at the 4- and 6-positions, which are primed for sequential nucleophilic aromatic substitution (S_NAr), enabling the rapid and regioselective construction of diverse 4,6-disubstituted analogs [1]. The 2-methyl group provides a specific molecular recognition handle, distinguishing it from the more common 1H-pyrazolo[3,4-d]pyrimidine core and allowing access to a unique subset of chemical space with well-defined potential for biological activity modulation [2].

Why 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0) is Not Interchangeable with Other Pyrazolo[3,4-d]pyrimidine Building Blocks


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is a high-risk strategy for reproducible chemical synthesis and property-based drug design. The specific substitution pattern—particularly the N-methyl group versus the more common N-H on the pyrazole ring—dramatically alters the electronic properties, lipophilicity (cLogP), and hydrogen-bonding capacity of the scaffold [1]. Furthermore, the presence of the N-methyl group eliminates a potential hydrogen-bond donor and can alter the regioselectivity of subsequent S_NAr reactions compared to non-alkylated analogs [2]. Using a non-alkylated or differently alkylated analog (e.g., CAS 42754-96-1) introduces uncontrolled variables that can derail structure-activity relationship (SAR) studies, affect synthetic yields, and lead to the isolation of different regioisomers, ultimately compromising the validity and reproducibility of downstream biological assays [3].

Quantitative Evidence for Selecting 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0)


N-Methylation Defines a Unique Molecular Subset with Distinct Physicochemical Properties

The 2-methyl substituent on the pyrazole ring fundamentally differentiates this compound from its unsubstituted analog, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1). The N-methylation increases molecular weight by +14 Da (203.03 g/mol vs. 189.00 g/mol) and alters key physicochemical parameters [1]. Most significantly, it removes a hydrogen-bond donor (HBD), decreasing the HBD count from 1 to 0, which can profoundly influence permeability, solubility, and off-target interactions [1]. This structural change creates a distinct chemical space for library design, enabling access to a set of analogs with potentially improved pharmacokinetic profiles compared to those derived from the NH-containing core .

Medicinal Chemistry Chemical Biology Property-based Drug Design

Validated Synthetic Protocol with a Quantified Yield for Reproducible Scale-Up

A robust and detailed synthetic procedure for 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is documented in the patent literature (US2007/281949). This method, involving the reflux of a dihydroxy precursor with phosphorus oxychloride, provides a well-defined synthetic route . Critically, the procedure reports a quantified isolated yield of 66% for the conversion of the precursor to the target dichloro compound, a key performance indicator for synthetic planning [1]. This stands in contrast to many related building blocks for which optimized and reproducible yields may not be publicly disclosed, adding significant value for procurement and process development.

Organic Synthesis Process Chemistry Building Block Synthesis

Core Scaffold for Developing Potent CDK2 and Other Kinase Inhibitors

The 4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine scaffold is a direct precursor to 4,6-disubstituted analogs with demonstrated activity against clinically relevant kinases [1]. Research by Cherukupalli et al. (2019) showed that derivatives of this core can achieve potent CDK2 inhibition, with the most active compound (compound 19) exhibiting an IC50 of 6.8 μM [2]. While the specific impact of the 2-methyl group on this particular SAR was not the focus, the study demonstrates the viability of this exact core structure as a starting point for generating low-micromolar kinase inhibitors [1]. This provides a validated pathway to bioactivity that is not guaranteed for other, less-explored regioisomers or substitution patterns [3].

Kinase Inhibition Oncology Cell Cycle Regulation

Primary Research and Procurement Applications for 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0)


Parallel Synthesis of Focused Kinase Inhibitor Libraries

This compound is optimally deployed as a core scaffold in parallel synthesis to generate arrays of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. The dual chlorine atoms allow for the introduction of diverse amines or other nucleophiles at both the 4- and 6-positions via sequential S_NAr reactions [1]. Researchers can rapidly explore chemical space around the 2-methyl core, leveraging the known CDK2 activity of certain analogs as a starting point for designing libraries targeting the kinome [2].

Structure-Activity Relationship (SAR) Studies Around the Pyrazole N-Substituent

The specific 2-methyl group on this compound makes it an ideal comparator for SAR studies investigating the role of N-substitution on pyrazolo[3,4-d]pyrimidine cores. By synthesizing matched molecular pairs with the same 4,6-substituents but differing at the N-position (e.g., comparing 2-methyl, 1-methyl, or unsubstituted cores), medicinal chemists can precisely quantify the impact of this modification on potency, selectivity, and ADME properties [3]. The clear difference in hydrogen-bond donor count (0 vs. 1) provides a clear hypothesis to test regarding permeability and solubility .

Process Development and Scale-Up of Advanced Pharmaceutical Intermediates

For chemical process development, this compound offers a validated starting point with a reported yield for its synthesis . The detailed experimental procedure provides a foundation for reaction optimization and scale-up. Its utility as a late-stage intermediate for constructing more complex kinase inhibitors makes it a valuable building block for medicinal chemistry and early-stage process research, where a reproducible and reliable supply chain is critical [1].

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